

An In-depth Technical Guide to 2,2-Dimethylbutanal: Nomenclature, Properties, and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,2-Dimethylbutanal*

Cat. No.: *B1614802*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutanal, a branched aliphatic aldehyde, serves as a key intermediate in organic synthesis and presents interesting reactivity due to its steric hindrance and lack of α -hydrogens. This technical guide provides a comprehensive overview of its IUPAC nomenclature, physicochemical properties, synthesis, and characteristic reactions, tailored for professionals in the fields of chemical research and drug development.

IUPAC Nomenclature and Structural Properties

The systematic IUPAC name for this compound is **2,2-dimethylbutanal**.^[1] The naming follows the standard rules of organic nomenclature:

- Identify the Parent Chain: The longest continuous carbon chain containing the aldehyde functional group is a butane chain (four carbons).
- Identify the Principal Functional Group: The presence of a -CHO group makes it an aldehyde, so the suffix "-al" is used.
- Number the Parent Chain: The carbon of the aldehyde group is assigned position 1.

- Identify and Name Substituents: Two methyl groups are attached to the second carbon atom.
- Assemble the Name: The substituents are named and numbered, leading to the final name: **2,2-dimethylbutanal**.

Synonyms for this compound include 2,2-dimethylbutyraldehyde.[\[1\]](#)[\[2\]](#)

Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for **2,2-dimethylbutanal** is presented in the tables below. This data is crucial for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of **2,2-Dimethylbutanal**

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O	[2] [3]
Molecular Weight	100.16 g/mol	[1]
CAS Number	2094-75-9	[1] [2]
Boiling Point	Not Available	[3]
Melting Point	Not Available	[3]
Density	Not Available	[3]

Table 2: Spectroscopic Data for **2,2-Dimethylbutanal**

Spectroscopic Data	Key Features	Reference
¹ H NMR	Data for the analogous 2,2-dimethylbutane shows distinct peaks for the different proton environments. A similar pattern would be expected for the butanal, with a characteristic aldehyde proton signal.	[4]
¹³ C NMR	For the related 2,2-dimethylbutane, four distinct signals are observed, corresponding to the four unique carbon environments.	[5]
Mass Spectrometry (EI)	The mass spectrum of the parent alkane, 2,2-dimethylbutane, shows a very weak molecular ion peak at m/z 86 due to instability, with a base peak at m/z 57. A similar fragmentation pattern dominated by cleavage around the quaternary carbon would be anticipated for 2,2-dimethylbutanal.	[6][7]

Synthesis and Experimental Protocols

The primary route for the synthesis of **2,2-dimethylbutanal** is the oxidation of the corresponding primary alcohol, 2,2-dimethyl-1-butanol.

Synthesis of 2,2-Dimethylbutanal via Oxidation of 2,2-Dimethyl-1-butanol

Reaction:

Experimental Protocol (General Procedure):

A common method for the oxidation of primary alcohols to aldehydes is the use of pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane (CH_2Cl_2).

- Reagent Preparation: In a round-bottom flask, suspend pyridinium chlorochromate (PCC) in dichloromethane.
- Reaction Execution: A solution of 2,2-dimethyl-1-butanol in dichloromethane is added to the PCC suspension in one portion.
- Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, the reaction mixture is diluted with a solvent such as diethyl ether and filtered through a pad of silica gel or celite to remove the chromium salts.
- Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude aldehyde can be purified by distillation.

Note: Specific quantitative data for the yield of this reaction for **2,2-dimethylbutanal** is not readily available in the reviewed literature.

Chemical Reactivity and Experimental Protocols

Due to the absence of α -hydrogens, **2,2-dimethylbutanal** exhibits reactivity that is distinct from aldehydes that can form enolates.

Cannizzaro Reaction

Aldehydes lacking α -hydrogens, such as **2,2-dimethylbutanal**, undergo a disproportionation reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid salt. [8][9]

Reaction:

Experimental Protocol (General Procedure):

- Reaction Setup: **2,2-dimethylbutanal** is mixed with a concentrated solution of a strong base, such as potassium hydroxide or sodium hydroxide.
- Reaction Conditions: The mixture is typically heated to facilitate the reaction.
- Work-up and Separation: After the reaction is complete, the mixture is cooled. The alcohol product can be separated from the aqueous layer containing the carboxylate salt by extraction with an organic solvent like diethyl ether. The carboxylic acid can be recovered by acidifying the aqueous layer, followed by extraction.

Note: The theoretical yield for each product in a standard Cannizzaro reaction is 50%.[\[10\]](#)

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[\[11\]](#)

Reaction with Methylenetriphenylphosphorane:

Experimental Protocol (General Procedure):

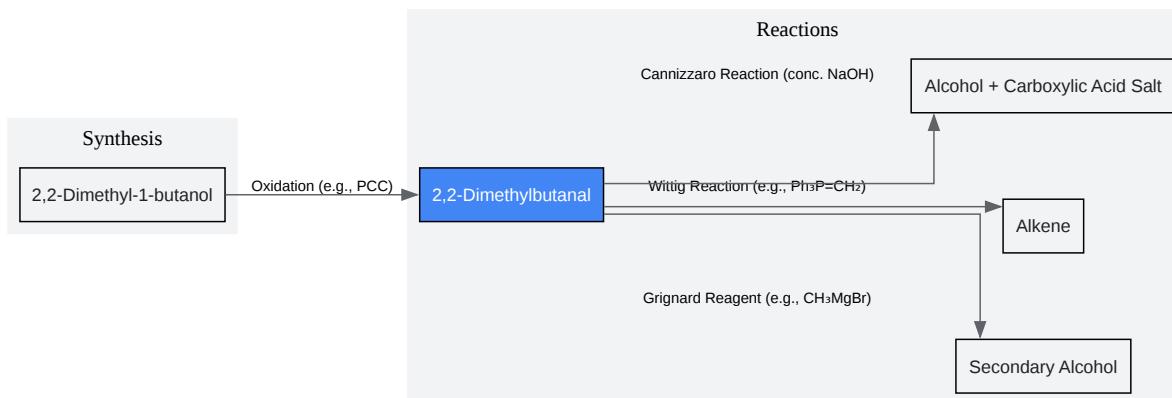
- Ylide Preparation: The Wittig reagent, such as methylenetriphenylphosphorane, is typically prepared *in situ* by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., *n*-butyllithium) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
- Reaction with Aldehyde: A solution of **2,2-dimethylbutanal** in the same solvent is added to the prepared ylide at a low temperature (e.g., 0 °C or -78 °C).
- Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC or GC.
- Work-up and Purification: The reaction is quenched, and the product is extracted. The major byproduct, triphenylphosphine oxide, can be removed by chromatography or crystallization to yield the pure alkene.

Reaction with Grignard Reagents

Grignard reagents act as strong nucleophiles and add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup.

Reaction with Methylmagnesium Bromide:

Experimental Protocol (General Procedure):


- Reaction Setup: A solution of **2,2-dimethylbutanal** in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere.
- Grignard Addition: The Grignard reagent (e.g., methylmagnesium bromide in ether) is added dropwise to the aldehyde solution, typically at a low temperature (e.g., 0 °C).
- Reaction Monitoring: The reaction progress is monitored by TLC.
- Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid.
- Purification: The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The resulting secondary alcohol can be purified by distillation or chromatography.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activity and involvement of **2,2-dimethylbutanal** in cellular signaling pathways. General studies on aliphatic aldehydes suggest potential for cytotoxicity, but specific pathways for **2,2-dimethylbutanal** have not been elucidated.^[12] Further research is required to understand its metabolic fate and potential interactions with biological systems.

Visualizing Chemical Transformations

The following diagram illustrates the key chemical transformations of **2,2-dimethylbutanal** discussed in this guide, providing a clear workflow for its synthesis and subsequent reactions.

[Click to download full resolution via product page](#)

Caption: Synthetic and reaction pathways of **2,2-dimethylbutanal**.

Conclusion

This technical guide provides a foundational understanding of **2,2-dimethylbutanal** for researchers and professionals in the chemical and pharmaceutical sciences. While detailed experimental data for some reactions of this specific aldehyde are sparse, the general principles of aldehyde chemistry provide a strong framework for its synthesis and manipulation. The unique structural feature of having no α -hydrogens dictates its characteristic reactivity, making it a valuable substrate for specific synthetic transformations. Further investigation into its biological properties is warranted to fully understand its potential applications and toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butanal, 2,2-dimethyl- | C6H12O | CID 137426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Dimethylbutanal | CymitQuimica [cymitquimica.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2,2-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,2-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,2-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Butanal, 2,2-dimethyl- [webbook.nist.gov]
- 7. mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 9. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. organicreactions.org [organicreactions.org]
- 12. Mutagenicity and cytotoxicity of 2-butoxyethanol and its metabolite, 2-butoxyacetaldehyde, in Chinese hamster ovary (CHO-AS52) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-Dimethylbutanal: Nomenclature, Properties, and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1614802#2-2-dimethylbutanal-iupac-nomenclature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com